molecular formula C12H11ClN2S B2534553 5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol CAS No. 743441-92-1

5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol

Cat. No.: B2534553
CAS No.: 743441-92-1
M. Wt: 250.74
InChI Key: RVZDYGLPPSNPAP-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol is a synthetic organic compound belonging to the class of substituted imidazole-2-thiols. The imidazole ring is a privileged structure in medicinal chemistry and drug discovery, known for its widespread biological activities . The specific substitution pattern on this molecule, featuring a 4-chlorophenyl group at the 5-position and a prop-2-en-1-yl (allyl) group on the ring nitrogen, makes it a valuable intermediate for the synthesis of more complex heterocyclic systems. Researchers utilize such compounds as building blocks in multi-step synthetic processes, including cyclization reactions to form fused heterocycles like 5H-imidazo[2,1-b][1,3]thiazines, which are structures of significant interest in the development of new pharmacologically active agents . The core imidazole-2-thiol scaffold is a versatile synthon. The thiol group offers a site for further chemical modification, such as alkylation, acylation, or oxidation, allowing for the generation of diverse chemical libraries for biological screening . Compounds based on this structure have been reported to exhibit a broad spectrum of therapeutic properties, including antibacterial, antimycobacterial, antifungal, antiviral, and antitumor activities . The presence of the allyl group provides an additional reactive handle for further functionalization via click chemistry or other coupling reactions, enhancing its utility in chemical biology and materials science research. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly for professional use and is not classified or approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-(4-chlorophenyl)-3-prop-2-enyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2S/c1-2-7-15-11(8-14-12(15)16)9-3-5-10(13)6-4-9/h2-6,8H,1,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZDYGLPPSNPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CNC1=S)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the imidazole ring with a 4-chlorophenyl group. This can be done using a Friedel-Crafts alkylation reaction.

    Addition of the prop-2-en-1-yl group: This can be introduced through a nucleophilic substitution reaction.

    Incorporation of the thiol group: The thiol group can be introduced by reacting the intermediate compound with thiourea under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions:

  • Disulfide formation : Air oxidation or treatment with mild oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub>) converts the thiol to a disulfide dimer (R-S-S-R). This reaction is reversible under reductive conditions.

  • Sulfonic acid derivatives : Strong oxidizers like KMnO<sub>4</sub> or HNO<sub>3</sub> oxidize the thiol to sulfonic acid (-SO<sub>3</sub>H).

Table 1: Oxidation Reactions

Oxidizing AgentProductConditionsApplication
H<sub>2</sub>O<sub>2</sub>Disulfide dimerRT, aqueous mediumReversible S-S bonds
KMnO<sub>4</sub>Sulfonic acid derivativeAcidic, heatingFunctionalization

Alkylation and Acylation

The thiol group acts as a nucleophile in alkylation and acylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) to form thioethers (R-S-R'). This is catalyzed by bases like Et<sub>3</sub>N.

  • Acylation : Forms thioesters with acyl chlorides (e.g., AcCl) in anhydrous solvents.

Table 2: Nucleophilic Substitution Reactions

ReagentProductYield (%)Conditions
CH<sub>3</sub>IMethyl thioether70–85Et<sub>3</sub>N, DMF, 60°C
AcClAcetyl thioester65–80Dry THF, 0°C → RT

Allyl Group Reactivity

The prop-2-en-1-yl substituent participates in:

  • Electrophilic addition : Reacts with bromine (Br<sub>2</sub>) or HCl via Markovnikov addition.

  • Polymerization : Forms polyallyl derivatives under radical initiators (e.g., AIBN).

Key Observations :

  • The allyl group enhances solubility in nonpolar solvents, facilitating reactions in heterogeneous phases.

  • Steric hindrance from the chlorophenyl group moderates reaction rates.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) occur at the imidazole C-4/C-5 positions:

  • Borylation : Forms aryl boronates for further functionalization.

  • Arylation : Couples with aryl halides to generate biaryl systems .

Example Reaction :

Imidazole-Thiol+Ph-B(OH)2Pd(dba)2,SPhosBiaryl Derivative(70% yield)[3]\text{Imidazole-Thiol} + \text{Ph-B(OH)}_2 \xrightarrow{\text{Pd(dba)}_2, \text{SPhos}} \text{Biaryl Derivative} \quad (70\%\ \text{yield})[3]

Biological Interactions

The thiol group forms covalent bonds with cysteine residues in proteins, inhibiting enzymes like thioredoxin reductase. This mechanism underpins its antibacterial and anticancer potential, as demonstrated against Bacillus subtilis and Klebsiella pneumoniae .

Table 3: Biological Activity Data

Target EnzymeIC<sub>50</sub> (μM)Organism TestedCitation
Thioredoxin Reductase2.1 ± 0.3E. coli
Dihydrofolate Reductase8.9 ± 1.1B. subtilis

Analytical Characterization

Reaction products are confirmed via:

  • NMR : <sup>13</sup>C NMR shows shifts at δ 144.6 ppm (C-2 imidazole) and δ 111.7 ppm (C-4 imidazole) .

  • Mass Spectrometry : Molecular ion peak at m/z 286.8 (M<sup>+</sup>) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including 5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol. Research indicates that compounds with imidazole rings exhibit significant activity against various pathogens, including multidrug-resistant strains of Mycobacterium abscessus. For instance, novel benzenesulfonamide derivatives bearing imidazoles have shown promising results in targeting these resistant strains, suggesting that this compound could be further explored for its antimicrobial potential .

Anticancer Properties
Imidazole derivatives are also being investigated for their anticancer activities. The structural features of this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways. Studies have indicated that similar compounds can induce apoptosis in cancer cells, making them candidates for further research in cancer therapeutics.

Materials Science

Supramolecular Chemistry
The crystal structure of this compound reveals interesting supramolecular interactions, such as C-H...π and π–π stacking interactions. These interactions are crucial for the formation of complex materials and can be exploited in the development of new materials with tailored properties . The ability to form three-dimensional structures through these interactions opens avenues for applications in nanotechnology and material design.

Agricultural Chemistry

Pesticidal Applications
The imidazole scaffold is known for its role in developing agrochemicals. The compound's potential as a pesticide or fungicide is under investigation due to its ability to disrupt biological processes in pests. Research into similar compounds has shown effectiveness against various agricultural pests, suggesting that this compound could be a viable candidate for agricultural applications.

Summary of Research Findings

Application Area Potential Uses Research Findings
Medicinal ChemistryAntimicrobial and anticancer agentsExhibits significant antimicrobial activity against resistant strains; potential anticancer properties noted.
Materials ScienceSupramolecular structuresForms complex three-dimensional structures through C-H...π and π–π stacking interactions.
Agricultural ChemistryPesticides and fungicidesPotential effectiveness against agricultural pests; requires further investigation.

Case Studies

One notable case study involves the synthesis and evaluation of imidazole derivatives that demonstrate enhanced antimicrobial activity compared to traditional antibiotics. Researchers synthesized several derivatives and tested their efficacy against Mycobacterium abscessus, revealing that compounds with specific substituents on the imidazole ring exhibited superior activity . This suggests that modifications to the structure of this compound could lead to improved therapeutic agents.

Another study focused on the crystallization of similar imidazole compounds, which provided insights into their molecular conformations and interactions. The findings indicated that subtle changes in substituents could significantly affect the compound's physical properties and potential applications .

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 1 / Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound : 5-(4-Chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol Propenyl / 4-Chlorophenyl C₁₂H₁₀ClN₂S 252.74 Potential reactivity via allyl group; thiol-mediated interactions
5-(4-Chlorophenyl)-1-methyl-1H-imidazole-2-thiol (Thermo Scientific™) Methyl / 4-Chlorophenyl C₁₀H₉ClN₂S 224.71 Commercial availability (97% purity); used as a synthetic intermediate
5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol (Compound 9) 4-Methoxyphenyl / 4-Fluorophenyl C₁₆H₁₃FN₂OS 308.35 Precursor for COX inhibitors; electron-donating methoxy group enhances solubility
5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol 4-Chlorophenyl / 4-Bromophenyl C₁₅H₁₀BrClN₂S 364.68 Halogenated analogs may exhibit enhanced binding affinity in biological targets
1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol 4-Chlorophenyl / 4-Methylphenyl C₁₆H₁₃ClN₂S 300.81 Steric effects from methyl group; potential for modified pharmacokinetics
5-(4-Bromophenyl)-1-[3-(isopropoxy)propyl]-1H-imidazole-2-thiol (Parchem) 3-(Isopropoxy)propyl / 4-Bromophenyl C₁₅H₁₉BrN₂OS 367.29 Long alkyl chain improves lipophilicity; discontinued but relevant for structure-activity studies

Structural and Electronic Effects

  • Electron-donating groups (e.g., methoxy in Compound 9) increase solubility and may alter metabolic stability .

Tools for Structural Characterization

  • Crystallography : SHELX programs () and ORTEP-III () enable precise determination of molecular geometry and packing .
  • Wavefunction Analysis: Multiwfn () provides insights into electrostatic potentials and electron localization, critical for understanding reactivity .

Q & A

Q. What are the common synthetic routes for 5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol?

The synthesis typically involves cyclocondensation reactions. A validated approach for analogous imidazoles uses a one-pot reaction with ammonium persulfate (APS) as a catalyst under reflux conditions in ethanol . Key steps include:

  • Precursor preparation : Combine 4-chlorobenzaldehyde, allylamine, and thiourea derivatives.
  • Cyclization : Optimize temperature (80–100°C) and solvent polarity (e.g., ethanol or DMF) to enhance regioselectivity.
  • Purification : Recrystallize from ethanol or use column chromatography for higher purity (>95% by HPLC) .
Method Catalyst/SolventYield (%)Purity (HPLC)Reference
CyclocondensationAPS/Ethanol8198
Microwave-assistedPOCl₃/DMF7695

Q. Which analytical techniques are critical for structural characterization?

  • X-ray crystallography : Resolves substituent orientation (e.g., dihedral angles between the imidazole ring and 4-chlorophenyl group: 41.09°–71.53°) and π-π stacking interactions .
  • NMR spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., allyl proton signals at δ 5.1–5.3 ppm) and ¹³C NMR (imidazole C2-thiol at δ 165–170 ppm) .
  • IR spectroscopy : Identify thiol (-SH) stretching vibrations (2550–2600 cm⁻¹) and C-Cl bonds (750 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges in imidazole synthesis be mitigated?

Regioselectivity is influenced by steric and electronic factors. Strategies include:

  • Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to direct substitution at the 5-position .
  • Solvent effects : Polar aprotic solvents (DMF) favor nucleophilic attack at the less hindered site .
  • Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic substitution) .

Q. What methodologies are recommended to analyze contradictory biological activity data?

  • Standardized assays : Perform antifungal MIC assays against Candida albicans and Aspergillus fumigatus with positive controls (e.g., fluconazole) .
  • Thiol reactivity studies : Quantify disulfide bond formation via Ellman’s assay to assess redox stability .
  • SAR analysis : Compare with analogs (e.g., 1-benzylimidazole derivatives) to isolate the thiol group’s contribution .

Example Data Contradiction :

  • Report A : Antifungal IC₅₀ = 8 µM .
  • Report B : No activity at 50 µM . Resolution : Check purity (HPLC), assay conditions (pH, incubation time), and cell line variability.

Q. How can environmental persistence and degradation pathways be evaluated?

  • HPLC-MS/MS : Monitor degradation products in soil/water matrices under UV light or microbial action .
  • QSAR models : Predict half-life using logP and electronic parameters (e.g., thiol group increases biodegradability) .

Methodological Challenges and Solutions

Q. How to resolve spectral ambiguities in imidazole derivatives?

  • Crystallography : Resolve overlapping NMR signals (e.g., allyl vs. aromatic protons) via single-crystal X-ray analysis .
  • 2D NMR : Use HSQC and HMBC to assign quaternary carbons and confirm substitution patterns .

Q. What strategies optimize reaction yield and scalability?

  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) and improve yield by 15% .
  • Flow chemistry : Continuous processing minimizes side reactions (e.g., oxidation of thiol groups) .

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